Superior Detection of Mild-to-Moderate Reversible Perfusion Defects vs. 99mTc-Tetrofosmin
In a prospective head-to-head comparison of dipyridamole SPECT imaging in 81 patients with 50% to 90% coronary stenosis, 99mTc-sestamibi detected a significantly greater number of reversible perfusion defect segments than 99mTc-tetrofosmin. The underlying mechanism is sestamibi's higher first-pass myocardial extraction fraction (65.5% ± 2.5% in dogs), which is more sensitive to mild flow reductions compared to tetrofosmin's lower extraction [1][2].
| Evidence Dimension | Reversible perfusion defect detection (segments detected, mean ± SD per patient, and defect extent) |
|---|---|
| Target Compound Data | Total 363 segments; 2.2 ± 3.0 segments per patient; 15.8% ± 12.3% defect extent |
| Comparator Or Baseline | 99mTc-Tetrofosmin: Total 285 segments; 1.8 ± 2.5 segments per patient; 12.0% ± 11.4% defect extent |
| Quantified Difference | Segments: p < 0.001; per patient: p = 0.008; defect extent: p < 0.03; defect/normal wall count ratio 0.60 ± 0.15 vs. 0.73 ± 0.14 (p = 0.01) |
| Conditions | Dipyridamole vasodilator stress SPECT; 81 patients with 50%–90% epicardial stenosis without prior MI |
Why This Matters
For clinical laboratories diagnosing CAD, sestamibi reduces the risk of false-negative results in patients with mild-to-moderate disease, potentially altering downstream revascularization decisions.
- [1] Soman P, Taillefer R, DePuey EG, Udelson JE, Lahiri A. Enhanced detection of reversible perfusion defects by Tc-99m sestamibi compared to Tc-99m tetrofosmin during vasodilator stress SPECT imaging in mild-to-moderate coronary artery disease. J Am Coll Cardiol. 2001;37(2):458-462. View Source
- [2] Relationship between regional myocardial blood flow and the distribution of 99mTc-sestamibi in the presence of total coronary artery occlusion. The first-pass myocardial extraction fractions (%EF) of 99mTc-sestamibi and 201TI in dogs were 65.5±2.5% and 82±3%, respectively (p<0.001). View Source
